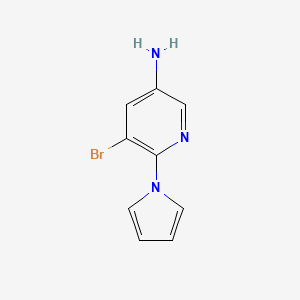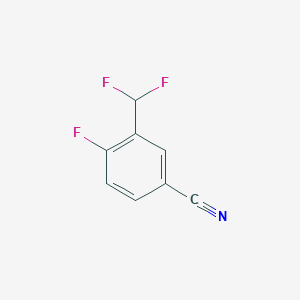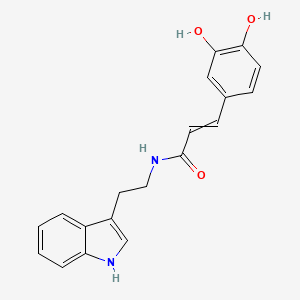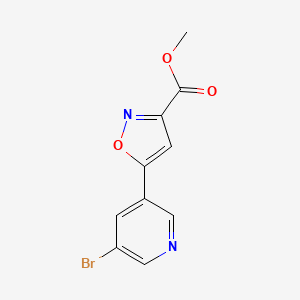
Methyl 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32708736” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32708736” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure to form an intermediate compound.
Intermediate Processing: The intermediate compound is then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.
Final Synthesis: The final step involves purifying the compound to obtain “MFCD32708736” in its pure form.
Industrial Production Methods: In an industrial setting, the production of “MFCD32708736” is scaled up using large reactors and continuous processing techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD32708736” undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
“MFCD32708736” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which “MFCD32708736” exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
“MFCD32708736” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “MFCD32708737” and “MFCD32708738”.
Uniqueness: The distinct molecular structure of “MFCD32708736” gives it unique properties, such as higher stability or specific reactivity, which may not be present in similar compounds.
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-15-10(14)8-3-9(16-13-8)6-2-7(11)5-12-4-6/h2-5H,1H3 |
InChI Key |
ZOEYMVWYFLWZCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
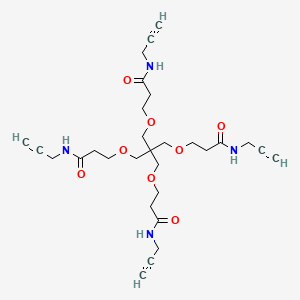
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

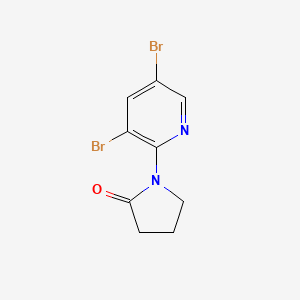

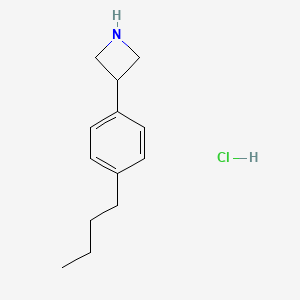
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
